molecular formula C9H19NS B13016482 2-(2-(Ethylthio)ethyl)piperidine

2-(2-(Ethylthio)ethyl)piperidine

Cat. No.: B13016482
M. Wt: 173.32 g/mol
InChI Key: PHNVZWGWEHQJQZ-UHFFFAOYSA-N
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Description

2-(2-(Ethylthio)ethyl)piperidine is a chemical compound with the molecular formula C9H19NS. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Ethylthio)ethyl)piperidine typically involves the reaction of piperidine with ethylthiol and ethylene. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloroethyl ethyl sulfide under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as palladium or rhodium complexes can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Ethylthio)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-(Ethylthio)ethyl)piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)ethyl)piperidine involves its interaction with specific molecular targets. For instance, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission. The compound may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby enhancing their activity .

Comparison with Similar Compounds

    Piperidine: The parent compound, widely used in medicinal chemistry.

    2-(2-(Methylthio)ethyl)piperidine: Similar structure with a methylthio group instead of ethylthio.

    2-(2-(Ethylthio)ethyl)morpholine: Contains a morpholine ring instead of piperidine.

Uniqueness: 2-(2-(Ethylthio)ethyl)piperidine is unique due to its specific ethylthio substitution, which can impart distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable for developing new pharmaceuticals and studying its specific interactions with biological targets .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

2-(2-ethylsulfanylethyl)piperidine

InChI

InChI=1S/C9H19NS/c1-2-11-8-6-9-5-3-4-7-10-9/h9-10H,2-8H2,1H3

InChI Key

PHNVZWGWEHQJQZ-UHFFFAOYSA-N

Canonical SMILES

CCSCCC1CCCCN1

Origin of Product

United States

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